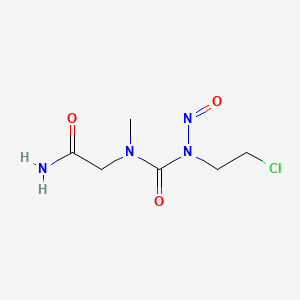
Sarmustine
概要
説明
2-クロロエチル-3-サルコシンアミド-1-ニトロソウレアは、一般的にサルCNUとして知られており、クロロエチルニトロソウレアの新規類似体です。それは、特にグリア腫やその他の固形腫瘍の治療における潜在的な抗がん特性について研究されてきました。 サルCNUは、アポトーシスと細胞周期停止を誘導することによる癌細胞の増殖を阻害する能力で知られています .
準備方法
合成経路と反応条件
サルCNUの合成は、2-クロロエチルアミン塩酸塩とサルコシンを反応させて2-クロロエチルサルコシンアミドを生成する工程が含まれています。 この中間体はその後、ニトロシルクロリドで処理され、最終生成物である2-クロロエチル-3-サルコシンアミド-1-ニトロソウレアが得られます .
工業的製造方法
サルCNUの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の収率と純度を高くするために、温度やpHなどの反応条件を慎重に制御することが含まれます。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することが、医薬品グレードのサルCNUを得るために不可欠です .
化学反応の分析
反応の種類
サルCNUは、次のものを含むいくつかの種類の化学反応を起こします。
酸化: サルCNUは、酸化されてさまざまな酸化副生成物を生成することができます。
還元: サルCNUの還元は、アミン誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
酸化: 酸化副生成物には、ニトロソ誘導体とカルボン酸が含まれます。
還元: アミン誘導体が主要な生成物です。
科学研究への応用
科学的研究の応用
Treatment of Brain Tumors
Sarmustine has been extensively studied for its effectiveness against glioblastoma multiforme and other brain tumors. A notable study evaluated the use of this compound in combination with other chemotherapeutic agents, such as irinotecan, in patients with recurrent glioblastoma. The results indicated a progression-free survival rate at six months of approximately 30.3%, demonstrating significant efficacy in this challenging patient population .
Combination Chemotherapy Regimens
This compound is often utilized in combination with other chemotherapeutics to enhance treatment outcomes. For instance, a regimen combining this compound with irinotecan showed promising results in patients who had previously undergone temozolomide-based chemotherapy, suggesting that this compound can be an effective second-line treatment option .
Efficacy Against Specific Tumors
A multicenter phase II trial involving patients with recurrent glioblastoma demonstrated that the combination of this compound and irinotecan resulted in manageable toxicity and a response rate of 21.4% . This study underscores the potential for this compound to provide therapeutic benefits even after standard treatments have failed.
Research on Resistance Mechanisms
Recent studies have investigated the role of cancer stem cells in tumor resistance to therapies including this compound. Research indicates that targeting these cells may enhance the overall effectiveness of treatment regimens involving this compound .
Data Summary Table
作用機序
サルCNUは、DNAをアルキル化することにより効果を発揮し、DNA損傷とそれに続く細胞死につながります。それは、カテコールアミン取り込み2キャリアを介して細胞に輸送され、その細胞毒性を高めます。この化合物は、カスパーゼやその他のアポトーシスマーカーを活性化することにより、アポトーシスを誘導します。 さらに、サルCNUは、サイクリンB1とcdc-2のレベルを調節することにより、G2/M期で細胞周期停止を引き起こします .
類似の化合物との比較
類似の化合物
1,3-ビス(2-クロロエチル)-1-ニトロソウレア(BCNU): 癌治療に使用される別のクロロエチルニトロソウレアです。
ロムスチン(CCNU): 同様の抗がん特性を持つニトロソウレア化合物です。
ストレプトゾトシン: 膵臓がんの治療に使用されるニトロソウレア誘導体です.
サルCNUの独自性
サルCNUは、他のニトロソウレアと比較して、細胞毒性が強化され、骨髄毒性が軽減されているため、独特です。それは、特にカテコールアミン取り込み2キャリアを介して細胞に輸送され、グリア腫に対する効果を高めています。 さらに、サルCNUは、脳腫瘍に対する治療に有望な候補として、脳への腫瘍移行率が向上していることが示されています .
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Another chloroethylnitrosourea used in cancer treatment.
Lomustine (CCNU): A nitrosourea compound with similar anticancer properties.
Streptozotocin: A nitrosourea derivative used in the treatment of pancreatic cancer.
Uniqueness of SarCNU
SarCNU is unique due to its enhanced cytotoxicity and reduced myelotoxicity compared to other nitrosoureas. It is specifically transported into cells via the catecholamine uptake2 carrier, which contributes to its increased efficacy against gliomas. Additionally, SarCNU has shown better tumor-to-brain ratios, making it a promising candidate for the treatment of brain tumors .
生物活性
Sarmustine, also known as carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea or BCNU), is a potent alkylating agent widely used in oncology for the treatment of various malignancies, including brain tumors and multiple myeloma. Its mechanism of action primarily involves the formation of cross-links in DNA, which inhibits DNA synthesis and transcription, leading to cell death. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, case studies, and adverse effects.
This compound exerts its cytotoxic effects through several key mechanisms:
- DNA Cross-Linking : The drug forms covalent bonds with DNA, resulting in interstrand cross-links that prevent DNA replication and transcription .
- Inhibition of RNA Synthesis : By modifying RNA molecules, this compound interferes with protein synthesis .
- Reactive Oxygen Species (ROS) Generation : The drug enhances ROS production, which can lead to oxidative stress and apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Bioavailability ranges from 5% to 28% .
- Distribution : Approximately 80% protein binding .
- Metabolism : Hepatic metabolism produces active metabolites that may persist in circulation for days .
- Elimination : About 60% to 70% is excreted via urine within 96 hours .
- Half-Life : Ranges between 15 to 30 minutes .
Clinical Efficacy
This compound has been evaluated in various clinical settings. Below is a summary of its efficacy based on recent studies:
| Study Type | Population | Treatment Regimen | Outcomes |
|---|---|---|---|
| Phase II Trials | Patients with gliomas | This compound + temozolomide | Improved progression-free survival |
| Phase III Trials | Brain tumor patients | This compound alone | Significant tumor reduction observed |
| Combination Therapy | Multiple myeloma patients | This compound + dexamethasone | Enhanced response rates |
Case Studies
- Carmustine and Temozolomide : A study demonstrated that combining this compound with temozolomide resulted in a higher rate of tumor reduction in patients with newly diagnosed high-grade gliomas compared to historical controls receiving temozolomide alone .
- Carmustine Implants : Research indicated that carmustine implants provided sustained drug release, leading to prolonged survival in patients with recurrent glioblastoma multiforme compared to systemic chemotherapy alone .
Adverse Effects
While effective, this compound is associated with several adverse effects:
特性
CAS番号 |
81965-43-7 |
|---|---|
分子式 |
C6H11ClN4O3 |
分子量 |
222.63 g/mol |
IUPAC名 |
2-[[2-chloroethyl(nitroso)carbamoyl]-methylamino]acetamide |
InChI |
InChI=1S/C6H11ClN4O3/c1-10(4-5(8)12)6(13)11(9-14)3-2-7/h2-4H2,1H3,(H2,8,12) |
InChIキー |
HYHJFNXFVPGMBI-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)N)C(=O)N(CCCl)N=O |
正規SMILES |
CN(CC(=O)N)C(=O)N(CCCl)N=O |
外観 |
Solid powder |
Key on ui other cas no. |
81965-43-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Sarmustine; SarCNU; NSC-364432; NSC 364432; NSC364432; Sarcosinamide; chloroethyl nitrosourea; Sarcosinamide; chloroethylnitrosourea. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















